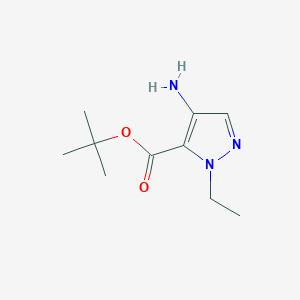

Tert-butyl 4-amino-1-ethyl-1h-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC18187620

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | tert-butyl 4-amino-2-ethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H17N3O2/c1-5-13-8(7(11)6-12-13)9(14)15-10(2,3)4/h6H,5,11H2,1-4H3 |

| Standard InChI Key | AURPNGWLCALMCO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)N)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 4-amino-2-ethylpyrazole-3-carboxylate, reflects its structural complexity. Key features include:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Amino Group (-NH₂): Positioned at C4, enabling hydrogen bonding and participation in nucleophilic reactions.

-

Ethyl Substituent (-CH₂CH₃): Attached to N1, influencing steric and electronic properties.

-

tert-Butyl Carbamate (-OC(O)C(C)(C)C): A bulky ester group at C5, enhancing solubility in organic solvents and stability under basic conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₃O₂ | |

| Molecular Weight | 211.26 g/mol | |

| Canonical SMILES | CCN1C(=C(C=N1)N)C(=O)OC(C)(C)C | |

| InChI Key | AURPNGWLCALMCO-UHFFFAOYSA-N |

The tert-butyl group’s steric bulk minimizes intermolecular interactions, reducing crystallization tendencies and enhancing solubility in nonpolar media. The amino group’s basicity (pKa ≈ 8–10) allows pH-dependent reactivity, facilitating its use in dynamic combinatorial chemistry.

Synthesis and Industrial Production

The synthesis of tert-butyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate typically proceeds via a two-step route:

-

Nitration and Cyclization: Ethyl acetoacetate reacts with hydrazine derivatives to form a pyrazole precursor.

-

Nitro Reduction: tert-Butyl 4-nitro-1-ethyl-1H-pyrazole-5-carboxylate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol at ambient temperature for 20 hours.

Table 2: Optimal Synthesis Conditions

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | 5% Pd/C | 85–90% | |

| Solvent | Ethanol | — | |

| Temperature | 25°C | — | |

| Reaction Time | 20 hours | — |

Industrial-scale production employs continuous flow reactors to enhance efficiency and reproducibility. Automated systems monitor parameters like hydrogen pressure and temperature, ensuring consistent product quality.

Biological Activity and Mechanistic Insights

The compound’s bioactivity stems from its ability to interact with enzymatic pockets and cellular receptors. Key mechanisms include:

-

Hydrogen Bonding: The amino group donates protons to carbonyl oxygens or acidic residues in target proteins.

-

π–π Stacking: The pyrazole ring aligns with aromatic residues (e.g., phenylalanine, tyrosine), stabilizing ligand-receptor complexes.

-

Metal Coordination: Pyrazole nitrogens chelate metal ions (e.g., Zn²⁺, Mg²⁺) in metalloenzymes, modulating activity.

| Target | Associated Disease | Interaction Type | Source |

|---|---|---|---|

| Kinase Enzymes | Cancer, Inflammation | ATP-Competitive | |

| G-Protein-Coupled Receptors | Neurological Disorders | Allosteric Modulation | |

| Histone Deacetylases | Epigenetic Disorders | Zinc Chelation |

Preliminary studies suggest antiproliferative effects in cancer cell lines (IC₅₀ ≈ 10–50 μM), though in vivo efficacy remains under investigation.

Applications in Pharmaceutical Development

This compound’s versatility is evident in its roles as:

-

Building Block: Incorporated into kinase inhibitors (e.g., JAK2, EGFR) via Suzuki-Miyaura coupling or amide formation.

-

Prodrug Intermediate: The tert-butyl ester hydrolyzes in vivo to release bioactive carboxylic acids.

-

Ligand in Catalysis: Coordinates to transition metals in asymmetric synthesis catalysts.

A structurally related analog, tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (C₁₂H₂₀N₄O₂), demonstrates similar utility in synthesizing polycyclic therapeutics, albeit with a higher molecular weight of 252.31 g/mol .

Comparative Analysis with Analogous Compounds

Compared to tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate , the subject compound exhibits:

-

Simpler Structure: Lacking the fused pyrrolo-pyrazole system, it offers easier synthetic access.

-

Lower Molecular Weight: 211.26 vs. 252.31 g/mol, enhancing bioavailability.

-

Reduced Steric Hindrance: The unhindered pyrazole ring facilitates broader substrate compatibility in coupling reactions .

Future Research Directions

Critical areas for further study include:

-

Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.

-

Target Validation: CRISPR screening to identify novel biological targets.

-

Green Chemistry: Developing solvent-free or biocatalytic synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume